Bistramide A
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Overview
Description
Bistramide A is a chemical compound originally isolated from the marine ascidian Lissoclinum bistratum, belonging to the genus Lissoclinum . It is known for its potent cytotoxic properties and has been identified as a toxin . The compound has garnered significant interest due to its unique structure and biological activities, particularly its interaction with actin, a key protein in the cytoskeleton .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Bistramide A involves several complex steps. One notable method includes the preparation of a 35-member stereoisomer library of this compound, which involves the use of crotylsilane reagents in a [4+2]-annulation methodology . The spiroketal subunit of this compound is modified at the C39-alcohol to provide stereochemical diversification . Another approach involves the diverted total synthesis, focusing on the preparation of analogs with oxygenation at the C29 position .
Industrial Production Methods: Industrial production of this compound is not well-documented, likely due to its complex structure and the challenges associated with its synthesis. Most of the research focuses on laboratory-scale synthesis for biological evaluation.
Chemical Reactions Analysis
Types of Reactions: Bistramide A undergoes various chemical reactions, including oxidation, reduction, and substitution. The compound’s structure allows for modifications at multiple sites, enabling the creation of analogs with different biological activities .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include crotylsilane reagents, Lewis acids, and peptide coupling agents . Reaction conditions often involve specific temperature and pH controls to ensure the desired stereochemistry and yield.
Major Products: The major products formed from the reactions involving this compound are its stereoisomers and analogs, which are evaluated for their cytotoxicity and effects on actin polymerization .
Scientific Research Applications
Bistramide A has several scientific research applications, particularly in the fields of chemistry, biology, and medicine. It is used as a biochemical tool to study the actin cytoskeleton due to its ability to bind to actin and inhibit polymerization . The compound has shown potent antiproliferative effects in various cancer cell lines, making it a potential lead for the development of new antitumor agents . Additionally, this compound and its analogs are used to investigate the regulation of cell division and cancer cell migration .
Mechanism of Action
Bistramide A exerts its effects through a dual mechanism of action. It severs filamentous actin and covalently modifies the protein, leading to the inhibition of actin polymerization and depolymerization . The compound binds directly to monomeric G-actin in a 1:1 ratio, disrupting the actin cytoskeleton and impairing cell cycle progression . This mechanism is responsible for its potent antiproliferative activity and cytotoxicity .
Comparison with Similar Compounds
- Latrunculin A
- Cytochalasin D
- Jasplakinolide
These compounds share the ability to interact with actin but differ in their specific mechanisms and effects on the cytoskeleton .
Properties
Molecular Formula |
C40H68N2O8 |
---|---|
Molecular Weight |
705.0 g/mol |
IUPAC Name |
(2S,3R)-3-hydroxy-N-[3-[(2R,3S,6S,8R)-8-[(E,3S,6S)-6-hydroxy-3,5-dimethylhept-4-enyl]-3-methyl-1,7-dioxaspiro[5.5]undecan-2-yl]propyl]-2-methyl-4-[[2-[(2S,3S,6R)-3-methyl-6-[(E)-2-oxopent-3-enyl]oxan-2-yl]acetyl]amino]butanamide |
InChI |
InChI=1S/C40H68N2O8/c1-8-11-32(44)23-34-17-15-27(3)37(48-34)24-38(46)42-25-35(45)30(6)39(47)41-21-10-13-36-28(4)18-20-40(50-36)19-9-12-33(49-40)16-14-26(2)22-29(5)31(7)43/h8,11,22,26-28,30-31,33-37,43,45H,9-10,12-21,23-25H2,1-7H3,(H,41,47)(H,42,46)/b11-8+,29-22+/t26-,27-,28-,30-,31-,33+,34+,35-,36+,37-,40-/m0/s1 |
InChI Key |
HXZRMADPDYFMEB-FTTMEYFSSA-N |
Isomeric SMILES |
C/C=C/C(=O)C[C@H]1CC[C@@H]([C@@H](O1)CC(=O)NC[C@@H]([C@H](C)C(=O)NCCC[C@@H]2[C@H](CC[C@@]3(O2)CCC[C@@H](O3)CC[C@H](C)/C=C(\C)/[C@H](C)O)C)O)C |
Canonical SMILES |
CC=CC(=O)CC1CCC(C(O1)CC(=O)NCC(C(C)C(=O)NCCCC2C(CCC3(O2)CCCC(O3)CCC(C)C=C(C)C(C)O)C)O)C |
Origin of Product |
United States |
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